molecular formula C20H21NO6 B7962054 1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate

1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate

Cat. No.: B7962054
M. Wt: 371.4 g/mol
InChI Key: BDVCRUVZXSAWHF-KRWDZBQOSA-N
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Description

1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and a benzyloxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the benzyl and methyl groups through a series of reactions such as alkylation and esterification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for further use in research and development.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins and signaling pathways relevant to the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid: A closely related compound with similar structural features but different functional groups.

    1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate methyl ester: Another derivative with a methyl ester group instead of the butanedioate group.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Properties

IUPAC Name

1-O-benzyl 4-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-25-18(22)12-17(19(23)26-13-15-8-4-2-5-9-15)21-20(24)27-14-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVCRUVZXSAWHF-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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